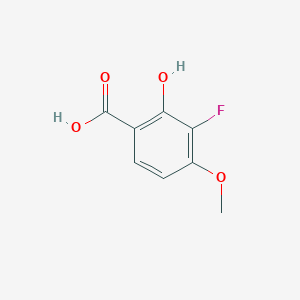
4-(difluoromethyl)-3-fluorobenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-3-fluorobenzene-1-sulfonyl chloride is an organofluorine compound that has garnered significant interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of both difluoromethyl and sulfonyl chloride functional groups, which contribute to its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-3-fluorobenzene-1-sulfonyl chloride typically involves the introduction of the difluoromethyl group onto a benzene ring followed by sulfonylation. One common method involves the reaction of 3-fluorobenzene with difluoromethylating agents under specific conditions to introduce the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation Reactions: The difluoromethyl group can undergo oxidation to form difluoromethyl sulfone derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Major Products
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Difluoromethyl Sulfones: Formed by the oxidation of the difluoromethyl group
Scientific Research Applications
4-(Difluoromethyl)-3-fluorobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-3-fluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)-3-fluorobenzene-1-sulfonyl chloride
- 4-(Difluoromethyl)-2-fluorobenzene-1-sulfonyl chloride
- 4-(Difluoromethyl)-3-chlorobenzene-1-sulfonyl chloride
Uniqueness
4-(Difluoromethyl)-3-fluorobenzene-1-sulfonyl chloride is unique due to the specific positioning of the difluoromethyl and fluorine groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This compound’s unique structure makes it a valuable intermediate in the synthesis of complex organofluorine compounds .
Properties
CAS No. |
1780433-75-1 |
|---|---|
Molecular Formula |
C7H4ClF3O2S |
Molecular Weight |
244.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



